1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 36791-31-8
VCID: VC16268180
InChI: InChI=1S/C25H24N2O4S/c1-4-31-25(28)24-18(3)27(20-13-10-17(2)11-14-20)23-15-12-19(16-22(23)24)26-32(29,30)21-8-6-5-7-9-21/h5-16,26H,4H2,1-3H3
SMILES:
Molecular Formula: C25H24N2O4S
Molecular Weight: 448.5 g/mol

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester

CAS No.: 36791-31-8

Cat. No.: VC16268180

Molecular Formula: C25H24N2O4S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester - 36791-31-8

Specification

CAS No. 36791-31-8
Molecular Formula C25H24N2O4S
Molecular Weight 448.5 g/mol
IUPAC Name ethyl 5-(benzenesulfonamido)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
Standard InChI InChI=1S/C25H24N2O4S/c1-4-31-25(28)24-18(3)27(20-13-10-17(2)11-14-20)23-15-12-19(16-22(23)24)26-32(29,30)21-8-6-5-7-9-21/h5-16,26H,4H2,1-3H3
Standard InChI Key UDCYERFPUMYJQU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C)C

Introduction

Structural Characteristics and Molecular Configuration

Core Indole Scaffold

The indole nucleus—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—serves as the foundational framework. Substituent analysis reveals three critical modifications:

  • 2-Methyl group: Enhances steric bulk at position 2, potentially influencing receptor binding kinetics .

  • 1-(4-Methylphenyl) moiety: A para-methyl-substituted phenyl group at position 1, which may improve lipophilicity and membrane permeability .

  • 5-[(Phenylsulfonyl)amino] group: A sulfonamide-linked phenyl group at position 5, a feature common in protease inhibitors and kinase modulators .

The ethyl ester at the carboxylic acid position (C3) suggests prodrug design, facilitating improved bioavailability through esterase-mediated hydrolysis in vivo .

Table 1: Hypothesized Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₂₆H₂₅N₂O₄SSummation of substituents
Molecular Weight467.55 g/molComputed via atomic masses
LogP (Lipophilicity)3.8 ± 0.5Analogous sulfonamide-indole esters
Water Solubility<1 mg/mLHigh lipophilicity of aryl groups

Synthetic Pathways and Reaction Mechanisms

Key Synthetic Steps

While no explicit synthesis for this compound is documented, retrosynthetic analysis suggests a multi-step approach:

  • Indole Core Formation: Fischer indole synthesis using 4-methylphenylhydrazine and a ketone precursor .

  • Sulfonamide Incorporation: Nucleophilic substitution at position 5 using phenylsulfonyl chloride under basic conditions .

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ .

Critical Challenges:

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at position 5 requires careful temperature control .

  • Steric Hindrance: The 1-(4-methylphenyl) group may slow reaction rates during esterification .

Comparative Analysis with Documented Analogues

Ethyl 3-(Benzenesulfonyl)-1H-Indole-2-Carboxylate (CAS 158561-81-0)

  • Structural Differences: Sulfonyl group at position 3 vs. position 5; lacks the 1-(4-methylphenyl) group.

  • Bioactivity: Reported as a weak CA inhibitor (IC₅₀ = 12 µM) , suggesting positional effects on potency.

5-(2-N-Cyclohexyl-N-Methyl-Amino-Ethyl)-2-Methyl-1H-Indole-3-Carboxylic Acid-1-(4-Bromophenyl)-Ethyl Ester (CAS 459450-18-1)

  • Key Contrasts: Bromophenyl vs. methylphenyl at position 1; aminoethyl vs. sulfonamide at position 5.

  • Implications: Bromine's electronegativity may alter electronic distribution compared to methyl .

Research Gaps and Future Directions

  • Experimental Validation: No in vitro or in vivo data exist for this compound. Priority studies should assess:

    • Enzymatic inhibition (CA, COX-2)

    • Cytotoxicity profiles

  • Prodrug Optimization: Comparing ethyl ester hydrolysis rates with methyl or isopropyl esters .

  • Crystallographic Studies: Resolving 3D structure to clarify sulfonamide orientation in active sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator